

Technical Support Center: gmx mdmat Analysis

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Compound of Interest

Compound Name: *Mdmat*

Cat. No.: *B1629260*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for refining parameters and interpreting results from the GROMACS tool **gmx mdmat**. It is designed for researchers, scientists, and drug development professionals engaged in molecular dynamics simulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of **gmx mdmat**?

A1: The **gmx mdmat** tool in GROMACS is used to calculate and generate a distance matrix of the smallest distance between pairs of residues over a molecular dynamics trajectory.^{[1][2]} This is useful for identifying and analyzing interactions and changes in the tertiary structure of macromolecules. The output is typically a matrix in the .xpm format, which can be visualized.^[1]

Q2: How do I interpret the output contact map from **gmx mdmat**?

A2: The output .xpm file represents a 2D matrix where both the x and y-axes correspond to the residues of the selected group.^[3] A colored or shaded point at the intersection of residue i (x-axis) and residue j (y-axis) indicates the minimum distance between that pair of residues, averaged over the trajectory by default.^{[1][3]} A diagonal line is always present, representing the distance of each residue to itself.^[3] Off-diagonal points highlight interactions between different residues. The symmetry of the plot across the diagonal is expected, as the distance between residue i and j is the same as j to i.^[3]

Q3: My output plot generated with **gmx xpm2ps** is missing residue or axis labels. How can I fix this?

A3: Missing labels in the final .eps plot is a common issue. The gmx xpm2ps tool, which converts the .xpm matrix to a PostScript file, relies on information embedded within the .xpm file itself or an external parameters file (.m2p).[4][5][6]

- Check the .xpm file: GROMACS .xpm files can contain extra fields for titles, labels, and axis tick-marks.[6] Ensure your analysis generates these fields.
- Use an .m2p file: For greater control over the plot's appearance, including axis labels and ranges, you can provide a .m2p file using the -di flag with gmx xpm2ps.[4][7] You can specify font names, sizes, and axis parameters in this file.

Q4: How can I analyze the interactions between two different protein chains or a protein and a ligand?

A4: To analyze the interactions between two distinct molecular groups, you first need to create a GROMACS index file (.ndx) that defines these groups.

- Use the gmx make_ndx tool to create separate index groups for each chain or for the protein and the ligand.
- When running gmx **mdmat**, you can then select a group that encompasses both of your defined groups (e.g., a "Protein-Ligand" group). The resulting matrix will show intra-group and inter-group interactions.[8] The quadrants of the matrix will represent interactions within each group and between the two groups.[8]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during gmx **mdmat** analysis.

Issue 1: The generated .xpm file is too large.

- Cause: This can happen if you are analyzing a very long trajectory with a high time resolution (many frames) or a very large number of residues. The -frames option, which outputs a matrix for each frame, is a common culprit.[1][2]
- Solution:

- Increase the time step (-dt): Instead of analyzing every frame, you can sample the trajectory at larger time intervals.
- Analyze a shorter time range (-b and -e): Focus your analysis on a specific, relevant portion of the trajectory.
- Avoid the -frames option: If you only need the average distances over the whole trajectory, do not use the -frames flag. The default behavior is to output a single, averaged matrix.[\[1\]](#)

Issue 2: The contact map is difficult to comprehend or appears as a solid color.

- Cause: This may be due to suboptimal choices for the truncation distance (-t) and the number of discretization levels (-nlevels). If the truncation distance is too large, all residue pairs may be included, resulting in a dense plot. If the number of levels is too low, the distance variations might not be well-resolved.
- Solution:
 - Refine the truncation distance (-t): Choose a physically meaningful cutoff distance for what you consider a "contact." For example, for non-bonded interactions, a value between 0.4 and 1.5 nm might be appropriate, depending on the system.
 - Adjust the number of levels (-nlevels): Increase the number of levels to get a finer-grained color representation of the distances. The default is 40.[\[1\]](#) Experiment with higher values, but be aware that this can increase the complexity of the color key.

Issue 3: The analysis shows no interacting residues between my two selected groups.

- Cause: This could be due to an incorrect index group selection or a truncation distance that is too small. It's also possible that the groups genuinely do not interact within the specified distance.
- Solution:

- Verify your index file: Use `gmx make_ndx` to double-check that your defined groups contain the correct atoms.
- Increase the truncation distance (-t): Temporarily use a larger truncation distance to see if any interactions are captured. This can help determine if the initial cutoff was too stringent.
- Visualize the trajectory: Use a molecular visualization tool to visually inspect the trajectory and confirm if the two groups are in proximity.

Parameter Refining for `gmx mdmat`

The quality of your contact map analysis heavily depends on the choice of key parameters. The table below summarizes the most important parameters for `gmx mdmat` and provides guidance on their selection.

| Parameter | Command Line Flag | Default Value | Recommended Range | Description |
|---------------------|-------------------|--------------------------------------|-------------------|---|
| Truncation Distance | -t | 1.5 nm ^[1] | 0.4 - 2.0 nm | The cutoff distance in nanometers. Only residue pairs with a minimum distance shorter than this value will be included in the matrix. The choice is system-dependent. |
| Number of Levels | -nlevels | 40 ^[1] | 20 - 100 | The number of discrete levels to which the distances are mapped. A higher number provides a more detailed color gradient in the output plot. |
| Start Time | -b | 0 ps ^[1] | User-defined | The time of the first frame to read from the trajectory. Useful for excluding the initial equilibration period. |
| End Time | -e | 0 ps (end of traj) ^[1] | User-defined | The time of the last frame to |

read from the trajectory.

| | | | | |
|-----------|-----|--|--------------|---|
| Time Step | -dt | 0 ps (all frames) [1] | User-defined | Use frames from the trajectory only when the time is a multiple of this value. This is useful for reducing the number of frames analyzed. |
|-----------|-----|--|--------------|---|

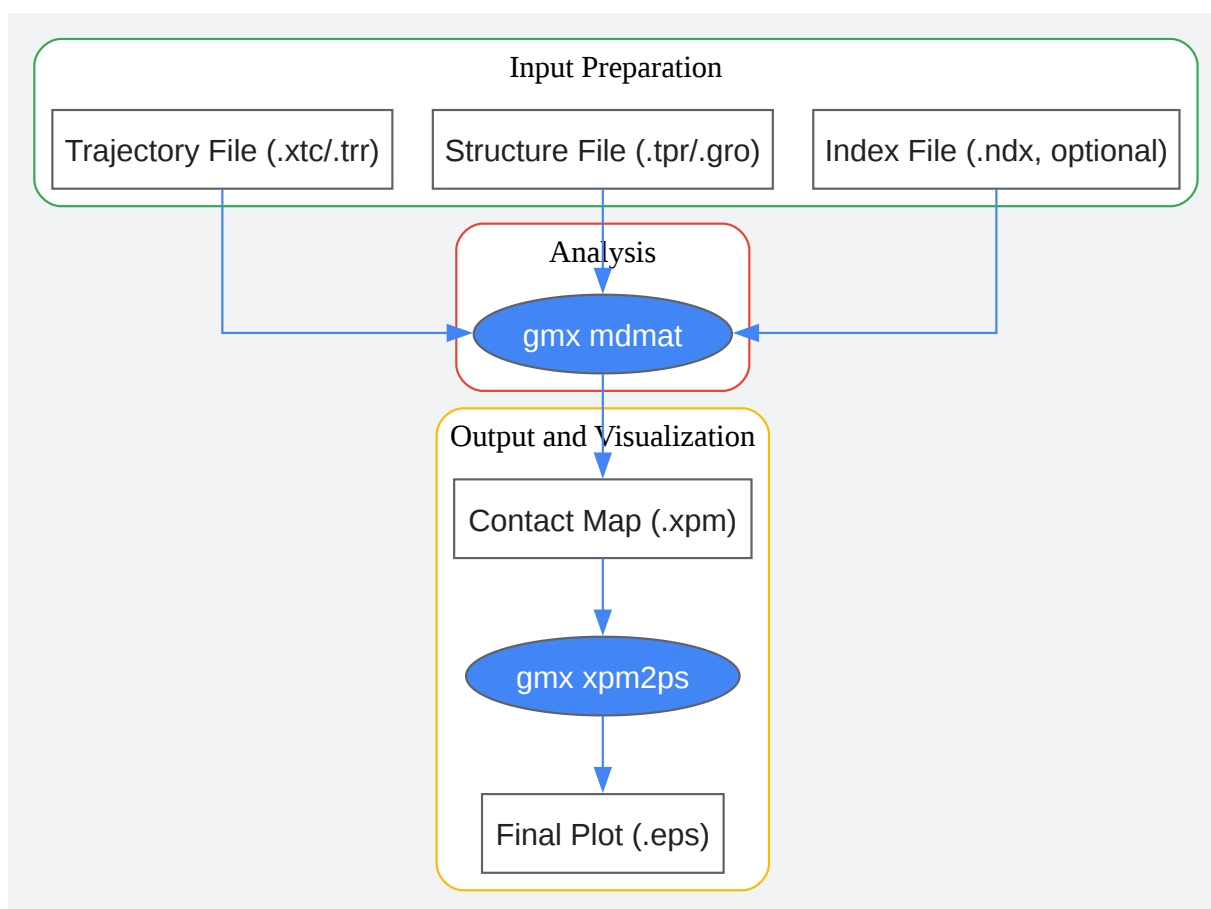
Experimental Protocol: Generating a Residue Contact Map

This protocol outlines the standard workflow for creating a residue-residue contact map using `gmx mdmat`.

- Prepare Input Files:
 - Ensure you have a trajectory file (.xtc or .trr), a structure file (.tpr or .gro), and an optional index file (.ndx).
- Create an Index File (if needed):
 - If you need to analyze specific groups of atoms (e.g., protein chains, ligand), create an index file:
 - Follow the interactive prompts to define your groups.
- Run `gmx mdmat`:
 - Execute the `gmx mdmat` command with the appropriate parameters. For an average contact map:
 - You will be prompted to select the group of atoms for the analysis.

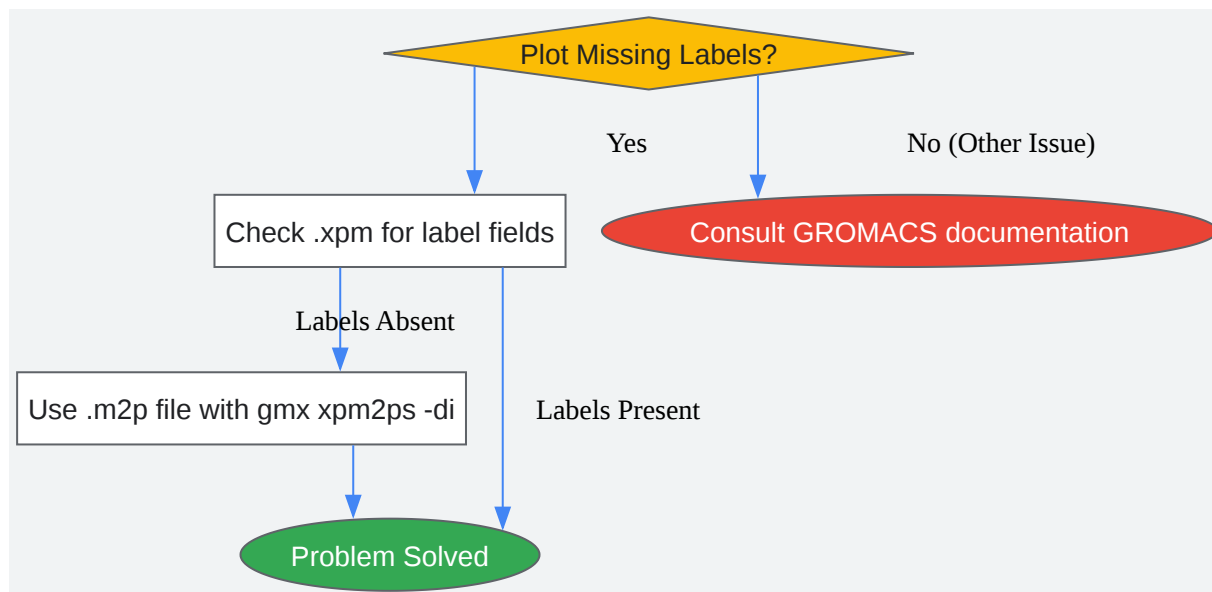
- Visualize the Contact Map:
 - Convert the output .xpm file to a PostScript file for visualization:
 - The -rainbow option can be used to apply a color scheme.[9] The resulting .eps file can be viewed with a PostScript viewer or converted to other formats like PDF.

Visualizations



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Caption: Workflow for generating a contact map with gmx **mdmat**.



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Caption: Troubleshooting missing plot labels from gmx xpm2ps.

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